molecular formula C8H8N2 B1613024 1-Methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 860297-49-0

1-Methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1613024
CAS No.: 860297-49-0
M. Wt: 132.16 g/mol
InChI Key: GGPMDNQTEJJLMQ-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[2,3-c]pyridine is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

  • Efficient Synthesis Techniques : Nechayev et al. (2013) developed an efficient synthesis method for 1-methyl-1H-pyrrolo[2,3-c]pyridine hydrochloride, highlighting its potential for large-scale production (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).

Biological and Medicinal Applications

  • Antitumor Activity in Mesothelioma Models : Carbone et al. (2013) synthesized nortopsentin analogues, 1H-pyrrolo[2,3-b]pyridine derivatives, and demonstrated their significant antitumor effects in diffuse malignant peritoneal mesothelioma models, suggesting therapeutic potential (Carbone et al., 2013).

  • Potassium-Competitive Acid Blockers (P-CABs) : Arikawa et al. (2014) designed and synthesized 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as P-CABs, showcasing their strong inhibitory activity both in vitro and in vivo, indicating their potential as lead compounds for P-CABs (Arikawa et al., 2014).

Chemical Reactions and Properties

  • Functionalization and Synthesis of Derivatives : Herbert and Wibberley (1969) explored various reactions and properties of 1H-pyrrolo[2,3-b]pyridines, including nitration, bromination, and reaction with Mannich bases, providing insight into the chemical behavior and potential applications of these compounds (Herbert & Wibberley, 1969).

  • Synthesis and Cytotoxicity of Titanocene Derivatives : Mendez et al. (2011) synthesized titanocene derivatives of 1H-pyrrolo[2,3-b]pyridine and investigated their cytotoxicity, providing a foundation for future research into their potential medicinal applications (Mendez, Deally, O’Shea, & Tacke, 2011).

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Biochemical Analysis

Biochemical Properties

1-Methyl-1H-pyrrolo[2,3-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is essential for cell division and microtubule dynamics . This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound forms hydrogen bonds with specific amino acid residues in the colchicine-binding site of tubulin, enhancing its inhibitory effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces G2/M phase cell cycle arrest and promotes apoptosis . It also affects the dynamics of microtubules, which are critical for maintaining cell structure and function . Furthermore, this compound has been observed to alter the expression of genes involved in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the colchicine-binding site of tubulin, forming hydrogen bonds with specific amino acid residues . This binding inhibits tubulin polymerization, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest . Additionally, this compound modulates the activity of various enzymes and proteins involved in cell signaling pathways, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, maintaining its biochemical properties . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy in in vitro and in vivo studies . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . Higher doses may lead to adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to modulate the activity of enzymes involved in the metabolism of nucleotides and amino acids . Additionally, it affects the levels of key metabolites, influencing cellular energy production and biosynthetic processes . These interactions contribute to the compound’s overall biochemical and pharmacological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms, where it interacts with membrane-bound transporters . Once inside the cell, it binds to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues and organs are critical factors that determine its therapeutic efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with microtubules and other cytoskeletal components . Additionally, it may undergo post-translational modifications that direct it to specific organelles or cellular compartments . These targeting signals play a crucial role in determining the compound’s subcellular distribution and its subsequent biochemical effects .

Properties

IUPAC Name

1-methylpyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-10-5-3-7-2-4-9-6-8(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPMDNQTEJJLMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632695
Record name 1-Methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860297-49-0
Record name 1-Methyl-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-pyrrolo[2,3-c]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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